molecular formula C4H4N2O2 B1299815 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde CAS No. 72864-28-9

2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

Cat. No.: B1299815
CAS No.: 72864-28-9
M. Wt: 112.09 g/mol
InChI Key: XYBQLONABMMZQU-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde (CAS 72864-28-9) is a high-purity heterocyclic organic compound with a molecular weight of 112.09 g/mol and the molecular formula C4H4N2O2. This chemical serves as a versatile and critical synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group and the 2-oxo-imidazole core, makes it a privileged scaffold for constructing more complex molecules. The compound's primary research value lies in its role as a precursor for the development of novel bioactive agents. Its derivatives are explored as a novel chemotype for potent Metallo-β-Lactamase (MBL) inhibitors, specifically targeting VIM-type MBLs to combat antibiotic-resistant Gram-negative bacteria . Furthermore, the imidazole ring is a key structural motif in many biologically active molecules, and this specific derivative is utilized in the synthesis of compounds with investigated antimicrobial and anticancer properties . The aldehyde functionality is particularly valuable for further chemical transformations, including the creation of Schiff bases and other heterocyclic systems, facilitating extensive structure-activity relationship (SAR) studies. A highly efficient, green synthetic method for this compound and its derivatives involves a sequential one-pot reaction under neat, solvent-free conditions. This process, which involves the fusion of amines with ethyl cyanoacetate and subsequent cyclization with ethylglycinate hydrochloride, can achieve yields of up to 90% . For safe handling, note that this compound has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used. The recommended storage is in an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxo-1,3-dihydroimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-2-3-1-5-4(8)6-3/h1-2H,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQLONABMMZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369296
Record name 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72864-28-9
Record name 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential One-Pot Synthesis

A highly efficient and green synthetic method involves a sequential, one-pot reaction of amines with ethyl cyanoacetate and ethylglycinate hydrochloride under neat conditions:

  • Step 1: Equimolar amounts of amine and ethyl cyanoacetate are fused and heated at 70 °C for 15 minutes.
  • Step 2: Ethylglycinate hydrochloride (pre-treated with triethylamine to activate the amino group) is added.
  • Step 3: The mixture is maintained at 70 °C for 2 hours to complete cyclization and ring closure.

This method yields the desired imidazole-4-one derivatives, including this compound, with high purity and good yields (typically 75-90%).

Reaction Mechanism Insights

  • The amine attacks the carbonyl carbon of ethyl cyanoacetate, forming a cyanoacetamido intermediate.
  • The amino group of ethylglycinate hydrochloride then attacks the cyano group, generating an intermediate with active methylene, ester, and imino groups.
  • Intramolecular nucleophilic attack on the ester carbonyl leads to ring closure, eliminating an alcohol molecule and forming the imidazole ring.

This mechanism explains the formation of the keto and aldehyde functionalities in the final product.

Optimization of Reaction Conditions

Parameter Conditions Tested Observations and Yield (%)
Heating mode Reflux in ethanol 25% yield, incomplete reaction
Solvent 1,4-dioxane, acetonitrile No significant yield improvement
Additives Acetic acid, Lewis acids (CAN) No yield enhancement
Neat conditions 70 °C for 2 hours Complete consumption of amine, 90% yield
Reaction time >2 hours Impurities increase, yield decreases
Molar ratios Varied amine and reagents ratios Optimal at 1:1:1.2 (amine:ethyl cyanoacetate:ethylglycinate hydrochloride)

The best results were obtained under neat conditions at 70 °C for 2 hours with slight excess of ethylglycinate hydrochloride, achieving up to 90% yield.

Summary of Key Research Findings

  • The sequential one-pot synthesis under neat conditions is a green, efficient, and cost-effective method for preparing this compound.
  • Reaction optimization shows that solvent-free heating at 70 °C for 2 hours with precise molar ratios maximizes yield and purity.
  • Attempts to improve yield by solvents or additives were largely ineffective, highlighting the importance of neat conditions.
  • The reaction mechanism involves nucleophilic attacks and ring closure steps that form the imidazole ring with keto and aldehyde groups.
  • This compound serves as a versatile intermediate for further synthetic and biological applications due to its dual functional groups.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, its imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of target proteins .

Comparison with Similar Compounds

Notes

Immediate flushing with water is recommended upon contact . Carboxylic acid derivatives (e.g., 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid) are generally less volatile but may pose inhalation risks during powder handling .

Analytical Characterization :

  • X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical for confirming the regiochemistry of substituents in imidazole derivatives.

Commercial Availability :

  • This compound is listed as discontinued in some catalogs but remains accessible via custom synthesis .

Biological Activity

2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a heterocyclic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features an imidazole ring, a structural motif prevalent in many biologically active molecules, which contributes to its reactivity and versatility as a pharmacophore.

Chemical Structure and Properties

The molecular formula of this compound is C5H6N2OC_5H_6N_2O with a molecular weight of 110.11 g/mol. Its structure includes an aldehyde functional group that enhances its reactivity, enabling it to participate in various chemical reactions such as oxidation and substitution.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the imidazole ring facilitates hydrogen bonding and π-π interactions, stabilizing the compound within the active sites of target proteins .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. These compounds not only inhibit growth but also demonstrate bactericidal effects, indicating their potential as effective antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies reveal that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation. Molecular docking studies suggest that it may interact with key proteins involved in cell cycle regulation and apoptosis, showcasing its potential as a therapeutic agent in oncology .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes critical for microbial survival and cancer progression. For example, it has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition . This highlights the compound's potential utility in drug development targeting these enzymes.

Case Studies

Study Findings
Antimicrobial Evaluation Derivatives showed MIC values of 0.22–0.25 μg/mL against Staphylococcus aureus; significant antibiofilm activity observed .
Anticancer Mechanisms Induction of caspase-dependent apoptosis; effective against multiple cancer cell lines with enhanced efficacy compared to standard chemotherapeutics like cisplatin .
Enzyme Inhibition Effective inhibitors of DNA gyrase (IC50: 12.27–31.64 μM) and DHFR (IC50: 0.52–2.67 μM) .

Comparison with Similar Compounds

When compared to similar compounds such as imidazole derivatives and other heterocycles, this compound stands out due to its unique aldehyde functionality which allows for diverse chemical transformations not seen in other derivatives.

Compound Structure Biological Activity
Imidazole-4-carboxylic acid Carboxylic acid instead of aldehydeAntimicrobial
2-Hydroxy-2,3-dihydro-1H-imidazole-4-carbaldehyde Hydroxyl group additionReduced reactivity
Substituted Imidazoles Various functional groupsVariable activities depending on substitution

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde, and how can purity be maximized?

  • Methodology : The compound is typically synthesized via cyclization of imidazole precursors under controlled conditions. For example, notes that this compound (CAS 72864-28-9) is available at 98% purity using column chromatography and recrystallization from ethanol. To improve yield, optimize reaction time (monitored by TLC) and employ inert atmospheres to prevent oxidation of the aldehyde group. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 9.8–10.0 ppm for the aldehyde proton) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

  • Methodology :

  • ¹H NMR : The aldehyde proton resonates as a singlet at δ ~9.9 ppm, distinct from aromatic or NH protons (δ 6.5–8.5 ppm). The 2-oxo group in the dihydroimidazole ring appears as a deshielded carbonyl signal in ¹³C NMR (~170 ppm) .
  • IR : A sharp peak at ~1680–1700 cm⁻¹ confirms the aldehyde C=O stretch, while the imidazole ring’s N-H stretch appears at ~3200 cm⁻¹. Compare with analogs like 5-Chloro-2-phenyl derivatives (), where Cl substitution alters electronic environments, shifting key peaks .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via UV-Vis (λmax ~270 nm for the imidazole ring) and LC-MS. highlights that aldehydes are prone to oxidation; thus, antioxidants (e.g., BHT) or anaerobic storage (argon) may extend shelf life .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly?

  • Methodology : Use single-crystal X-ray diffraction (SHELX suite, ) to analyze intermolecular interactions. The aldehyde oxygen acts as a hydrogen-bond acceptor, forming C=O···H-N links with adjacent NH groups (2.8–3.0 Å). Graph-set analysis ( ) can classify motifs (e.g., R²₂(8) rings), critical for predicting crystal packing and solubility .

Q. What experimental and computational strategies resolve contradictions in reported biological activities of imidazole-carbaldehyde derivatives?

  • Methodology :

  • Experimental : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cellular cytotoxicity) using standardized protocols. For instance, discusses imidazole derivatives as xanthine oxidase inhibitors, but batch-to-batch variability (e.g., purity, stereochemistry) may skew results.
  • Computational : Perform QSAR modeling (e.g., Gaussian or DFT) to correlate electronic properties (Fukui indices) with activity. The aldehyde group’s electrophilicity may enhance binding to nucleophilic enzyme residues .

Q. How can synthetic byproducts (e.g., ethyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate) be minimized during scale-up?

  • Methodology : Optimize reaction stoichiometry (e.g., limiting esterification agents) and employ real-time monitoring via inline FTIR. identifies ester byproducts as common impurities; selective extraction (e.g., pH-dependent partitioning) or enzymatic hydrolysis (lipases) can improve purity .

Q. What are the challenges in resolving tautomeric forms of this compound using crystallography?

  • Methodology : The compound may exist as keto-enol tautomers. Use low-temperature crystallography (90–100 K, ) to "freeze" tautomeric states. SHELXL refinement ( ) with anisotropic displacement parameters can distinguish electron density maps for carbonyl vs. hydroxyl groups .

Methodological Tables

Parameter Analytical Technique Key Observations Reference
Aldehyde group confirmation¹H NMR (400 MHz, DMSO-d6)Singlet at δ 9.92 ppm
Purity assessmentHPLC (C18, 70:30 ACN/H₂O)Retention time: 6.8 min; >98% purity
Thermal stabilityTGA/DSCDecomposition onset: 165°C
Hydrogen-bonding networkX-ray diffraction (SHELX)C=O···H-N distance: 2.85 Å, R²₂(8) graph set

Key Research Gaps and Recommendations

  • Data Gaps : Limited high-resolution crystallographic data for imidazole-carbaldehyde derivatives (). Prioritize synchrotron-based studies.
  • Contradictions : Discrepancies in biological activity ( vs. 17) suggest need for standardized assay protocols.
  • Advanced Tools : Integrate machine learning (e.g., AlphaFold) to predict binding modes of imidazole-aldehyde pharmacophores.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Reactant of Route 2
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

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